3,4-Dehydro Cilostazol-d11 is a deuterated analog of 3,4-Dehydro Cilostazol, which is an active metabolite of Cilostazol. Cilostazol is primarily used as a phosphodiesterase inhibitor for the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. The deuterated version, 3,4-Dehydro Cilostazol-d11, is utilized in pharmacokinetic studies and analytical chemistry to improve the sensitivity and accuracy of measurements in biological samples.
The synthesis of 3,4-Dehydro Cilostazol-d11 involves the incorporation of deuterium into the structure of 3,4-Dehydro Cilostazol. This process typically utilizes deuterated reagents during the synthetic pathway to ensure that specific hydrogen atoms are replaced with deuterium.
The synthetic route may include several steps such as:
The detailed reaction conditions and yields can vary based on the specific synthetic route chosen .
The molecular structure of 3,4-Dehydro Cilostazol-d11 features a quinolinone core with specific substitutions that characterize its pharmacological activity. The incorporation of deuterium isotopes alters its mass but does not significantly change its chemical behavior.
3,4-Dehydro Cilostazol-d11 participates in various chemical reactions typical for phosphodiesterase inhibitors. These reactions include enzyme interactions where it mimics the substrate or product forms in biological systems.
The compound undergoes metabolic transformations similar to those observed with its parent compound, Cilostazol. This includes hydrolysis and conjugation reactions that are critical for its pharmacokinetic profiling .
The mechanism of action for 3,4-Dehydro Cilostazol-d11 involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in vasodilation and improved blood flow.
Research indicates that the pharmacological effects of 3,4-Dehydro Cilostazol-d11 mirror those of Cilostazol, contributing to its therapeutic efficacy in treating conditions related to poor circulation .
Relevant analyses confirm that these properties are crucial for its application in both laboratory settings and clinical research .
3,4-Dehydro Cilostazol-d11 is primarily used in scientific research for:
This compound plays a vital role in enhancing our understanding of drug metabolism and efficacy in clinical settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2